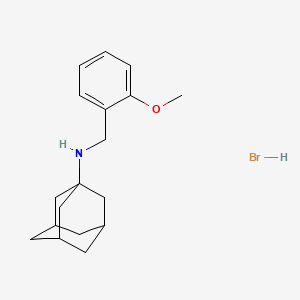![molecular formula C15H13NO3 B3018525 Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone CAS No. 866135-86-6](/img/structure/B3018525.png)
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a complex organic compound with the molecular formula C15H13NO3 It is characterized by a cyclopropyl group attached to a quinoline core, which is further substituted with a methanone group and a dioxolo ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with the cyclopropyl and dioxolo groups through a series of substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinoline compounds.
科学研究应用
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
- Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanol
- Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)amine
- Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)carboxylic acid
Uniqueness
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is unique due to its specific combination of functional groups and structural features The presence of the cyclopropyl group and the dioxolo ring imparts distinct chemical and biological properties that differentiate it from other similar compounds
属性
IUPAC Name |
cyclopropyl-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-8-10-4-13-14(19-7-18-13)5-12(10)16-6-11(8)15(17)9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDPOILWDGSHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)
![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B3018444.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)
![methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)








![1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B3018465.png)
